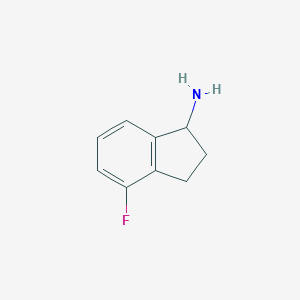

4-Fluoro-2,3-dihydro-1H-inden-1-amine

Descripción general

Descripción

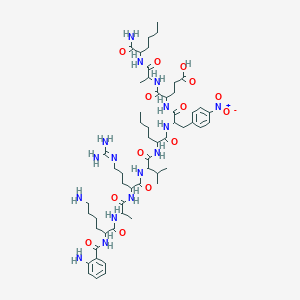

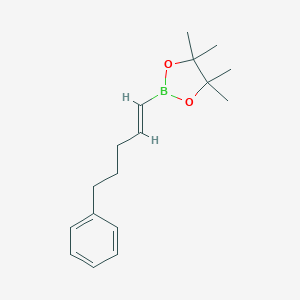

“4-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 148960-34-3 . It has a molecular weight of 151.18 . The IUPAC name for this compound is 4-fluoro-1-indanamine .

Molecular Structure Analysis

The InChI code for “4-Fluoro-2,3-dihydro-1H-inden-1-amine” is 1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . It has a number of physicochemical properties, including a high GI absorption, BBB permeant, and it is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.82 .Aplicaciones Científicas De Investigación

Antimicrobial Applications

4-Fluoro-2,3-dihydro-1H-inden-1-amine: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains . The compound’s structure allows for interaction with microbial cell membranes, potentially disrupting their function and leading to cell death.

Pharmacological Potential in Medicinal Chemistry

In medicinal chemistry, 4-Fluoro-2,3-dihydro-1H-inden-1-amine serves as a building block for the synthesis of compounds with diverse biological activities. Its indole derivative structure is associated with antiviral, anti-inflammatory, and anticancer properties . This makes it a valuable precursor in the development of new therapeutic agents.

Role in Organic Synthesis

This compound is utilized in organic synthesis as an intermediate for the construction of complex molecules. Its fluorinated indanamine structure is particularly useful in the synthesis of indanone and related compounds, which are important in various chemical reactions .

Biochemical Research

In biochemistry, 4-Fluoro-2,3-dihydro-1H-inden-1-amine is explored for its role in enzyme inhibition and receptor interaction studies. The compound’s ability to bind with specific biochemical receptors can shed light on new pathways for drug discovery .

Industrial Applications

Industrially, 4-Fluoro-2,3-dihydro-1H-inden-1-amine is recognized for its use as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its stability and reactivity make it suitable for large-scale applications .

Chemical Engineering Research

In chemical engineering, this compound is of interest for its properties related to process optimization and the development of new synthesis methods. Research in this field aims to improve the efficiency and scalability of producing compounds like 4-Fluoro-2,3-dihydro-1H-inden-1-amine and its derivatives .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 4-Fluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. This compound is a derivative of indole , a heterocyclic compound that is found in many biologically active molecules. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Fluoro-2,3-dihydro-1H-inden-1-amine may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Fluoro-2,3-dihydro-1H-inden-1-amine may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by 4-Fluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.82, indicating moderate lipophilicity . These properties suggest that 4-Fluoro-2,3-dihydro-1H-inden-1-amine may have good bioavailability.

Result of Action

Given the biological activities of indole derivatives , it is possible that this compound could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.

Propiedades

IUPAC Name |

4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585663 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

148960-34-3 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

acetate](/img/structure/B115330.png)

![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)

![[2-[(2-Methylpropan-2-yl)oxy]-1-(2-nitrophenyl)-2-oxoethyl] 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B115345.png)